12-Hidroxinevirapina

Descripción general

Descripción

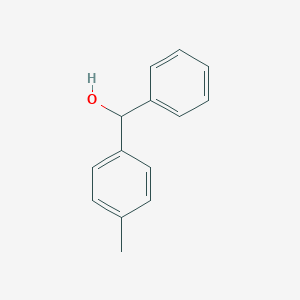

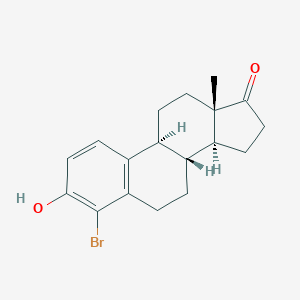

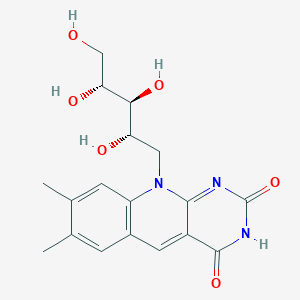

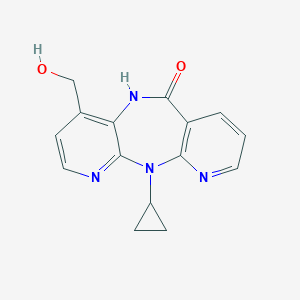

12-Hydroxynevirapine: is a metabolite of the anti-Human Immunodeficiency Virus drug, nevirapine. It belongs to the dipyridodiazepine chemical class and is characterized by the substitution of one hydrogen atom in the methyl group of nevirapine with a hydroxy group . This compound plays a significant role in the pharmacokinetics and pharmacodynamics of nevirapine, contributing to its therapeutic and adverse effects.

Aplicaciones Científicas De Investigación

Chemistry: 12-Hydroxynevirapine is used as a model compound to study the metabolic pathways and biotransformation of nevirapine. It helps in understanding the role of cytochrome P450 enzymes in drug metabolism .

Biology: The compound is used in research to investigate the biological effects of nevirapine metabolites, including their cytotoxicity and potential to cause adverse reactions such as skin rashes and hepatotoxicity .

Medicine: 12-Hydroxynevirapine is studied for its role in the therapeutic efficacy and adverse effects of nevirapine in the treatment of Human Immunodeficiency Virus infection .

Industry: The compound is used in the pharmaceutical industry to develop safer and more effective antiretroviral drugs by understanding the metabolic pathways and potential toxicities of nevirapine and its metabolites .

Mecanismo De Acción

Target of Action

12-Hydroxynevirapine is a major oxidative metabolite of Nevirapine , which is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the management of HIV-1 virus infection . The primary target of 12-Hydroxynevirapine, like Nevirapine, is the reverse transcriptase (RT) enzyme of the HIV-1 virus .

Mode of Action

12-Hydroxynevirapine, similar to Nevirapine, binds directly to the RT enzyme and blocks its RNA-dependent and DNA-dependent DNA polymerase activities . This binding causes a disruption of the enzyme’s catalytic site, thereby inhibiting the replication of the HIV-1 virus .

Biochemical Pathways

12-Hydroxynevirapine is involved in the Nevirapine metabolism pathway . It is a metabolite of Nevirapine, which means it is produced during the metabolic breakdown of Nevirapine

Pharmacokinetics

Studies on nevirapine, the parent compound, have shown that concomitant administration of rifampicin increases nevirapine oral clearance (cl/f) by 374% and reduces the absorption rate constant (k a) by almost sixfold . This suggests that the pharmacokinetics of 12-Hydroxynevirapine may be influenced by other drugs and substances in the body.

Result of Action

The molecular and cellular effects of 12-Hydroxynevirapine are likely similar to those of Nevirapine, given that it is a major metabolite of Nevirapine . By inhibiting the RT enzyme, 12-Hydroxynevirapine prevents the replication of the HIV-1 virus, thereby reducing viral load and slowing the progression of the disease .

Action Environment

The action, efficacy, and stability of 12-Hydroxynevirapine are likely influenced by various environmental factors, including the presence of other drugs and substances in the body. For example, the concomitant administration of rifampicin has been shown to significantly affect the pharmacokinetics of Nevirapine

Análisis Bioquímico

Biochemical Properties

12-Hydroxynevirapine interacts with various enzymes and proteins in the body. It is involved in the Nevirapine metabolism pathway . The compound is produced through the in vitro metabolism of Nevirapine by human hepatic microsomal preparations .

Cellular Effects

The cellular effects of 12-Hydroxynevirapine are primarily related to its role as a metabolite of Nevirapine. It is only found in individuals that have used or taken Nevirapine . The metabolite can be bioactivated by sulphotransferases (SULTs) in the liver and skin, yielding reactive species .

Molecular Mechanism

The molecular mechanism of 12-Hydroxynevirapine is linked to its parent compound, Nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (nNRTI) with activity against HIV-1 . The metabolite 12-Hydroxynevirapine, however, does not inhibit HIV-2 RT and eukaryotic DNA polymerases .

Temporal Effects in Laboratory Settings

The effects of 12-Hydroxynevirapine change over time in laboratory settings. From single dose to steady state, the metabolic index increased for 3-hydroxynevirapine but decreased for 2-hydroxynevirapine .

Metabolic Pathways

12-Hydroxynevirapine is involved in the Nevirapine metabolism pathway . It is a product of the in vitro metabolism of Nevirapine by human hepatic microsomal preparations .

Transport and Distribution

The transport and distribution of 12-Hydroxynevirapine within cells and tissues are closely related to its role in the Nevirapine metabolism pathway

Subcellular Localization

As a metabolite of Nevirapine, it is likely to be found in the same subcellular locations as its parent compound, primarily in the liver where Nevirapine is metabolized .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 12-Hydroxynevirapine is synthesized from nevirapine through hydroxylation reactions catalyzed by cytochrome P450 enzymes, specifically cytochrome P450 3A4, cytochrome P450 3A5, cytochrome P450 2C9, and cytochrome P450 2D6 . The hydroxylation occurs at the 12th position of the nevirapine molecule, resulting in the formation of 12-Hydroxynevirapine.

Industrial Production Methods: The industrial production of 12-Hydroxynevirapine involves the use of biocatalysts, such as cytochrome P450 enzymes, to facilitate the hydroxylation of nevirapine. This process is typically carried out in bioreactors under controlled conditions to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: 12-Hydroxynevirapine undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form reactive intermediates, such as quinone methide.

Glucuronidation: 12-Hydroxynevirapine can undergo glucuronidation to form 12-Hydroxynevirapine glucuronide.

Common Reagents and Conditions:

Oxidation: Common reagents include cytochrome P450 enzymes and molecular oxygen.

Major Products:

Oxidation: Quinone methide intermediates.

Glucuronidation: 12-Hydroxynevirapine glucuronide.

Comparación Con Compuestos Similares

- 2-Hydroxynevirapine

- 3-Hydroxynevirapine

- 8-Hydroxynevirapine

Comparison: 12-Hydroxynevirapine is unique among its analogs due to its specific hydroxylation at the 12th position, which influences its metabolic pathway and potential to form reactive intermediates . This distinct hydroxylation pattern contributes to its unique pharmacokinetic and pharmacodynamic properties compared to other hydroxylated nevirapine metabolites .

Propiedades

IUPAC Name |

2-cyclopropyl-7-(hydroxymethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c20-8-9-5-7-17-14-12(9)18-15(21)11-2-1-6-16-13(11)19(14)10-3-4-10/h1-2,5-7,10,20H,3-4,8H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBABOMFNCVZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158261 | |

| Record name | 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133627-24-4 | |

| Record name | 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133627-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Hydroxy nevirapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133627244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-HYDROXY NEVIRAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6L0287CM4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.